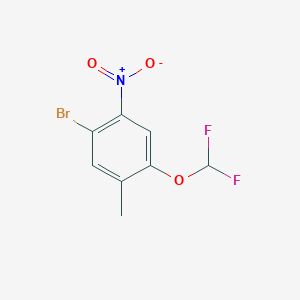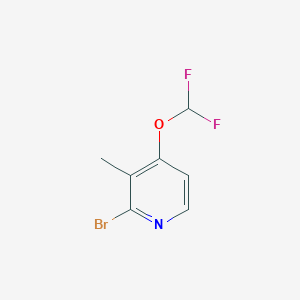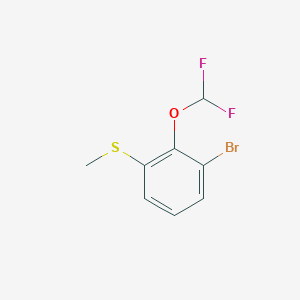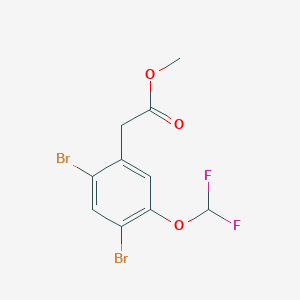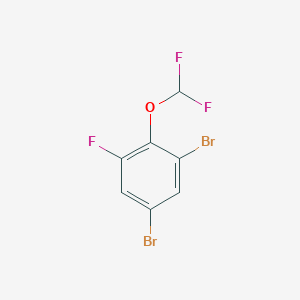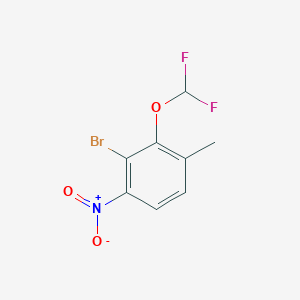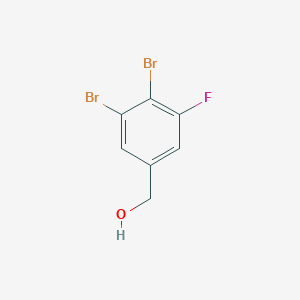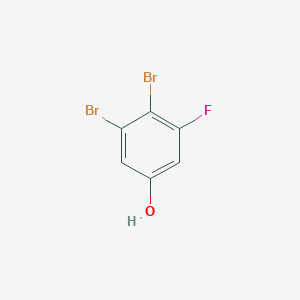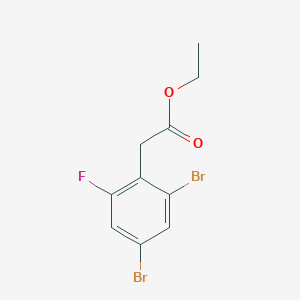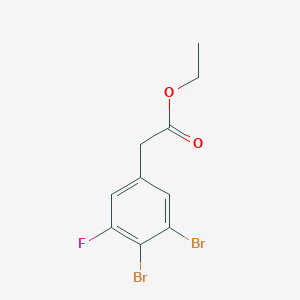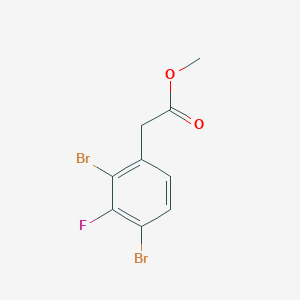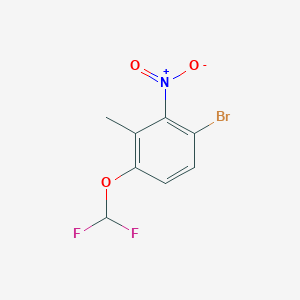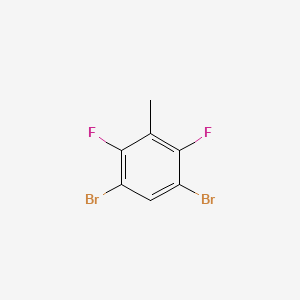
3,5-Dibromo-2,6-difluorotoluene
Overview
Description
3,5-Dibromo-2,6-difluorotoluene is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2,6-difluorotoluene can be synthesized through several methods:
-
Halogenation of 2,6-difluorotoluene: : This method involves the bromination of 2,6-difluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions.
-
Stepwise Halogenation: : Another approach is the stepwise halogenation of toluene derivatives. First, 2,6-difluorotoluene is synthesized, followed by selective bromination at the 3 and 5 positions using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the halogenation process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,6-difluorotoluene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine atoms with methoxy groups.
-
Oxidation Reactions: : The methyl group in this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction Reactions: : The compound can undergo reduction reactions where the bromine atoms are replaced by hydrogen atoms using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3), ethanol (EtOH), reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: 3,5-Dimethoxy-2,6-difluorotoluene.
Oxidation: 3,5-Dibromo-2,6-difluorobenzoic acid.
Reduction: 2,6-Difluorotoluene.
Scientific Research Applications
3,5-Dibromo-2,6-difluorotoluene has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Material Science: : The compound is used in the synthesis of fluorinated polymers and materials with unique electronic properties, which are valuable in the development of advanced electronic devices.
-
Medicinal Chemistry: : Researchers explore its derivatives for potential biological activities, including antimicrobial and anticancer properties.
-
Chemical Biology: : It is used as a building block in the synthesis of probes and ligands for studying biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2,6-difluorotoluene depends on its specific application:
In Organic Synthesis: It acts as a versatile intermediate, participating in various chemical reactions to form desired products.
In Material Science: The presence of bromine and fluorine atoms imparts unique electronic properties to the compound, influencing its behavior in electronic applications.
In Medicinal Chemistry: Its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2,4-difluorotoluene: Similar structure but with fluorine atoms at different positions.
3,5-Dibromo-2,6-dichlorotoluene: Chlorine atoms instead of fluorine atoms.
3,5-Dibromo-2,6-dimethyltoluene: Methyl groups instead of fluorine atoms.
Uniqueness
3,5-Dibromo-2,6-difluorotoluene is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms enhances its utility in various chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQKMPPTHGTPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


